Ethyl 4-(benzyloxyamino)butyrate hydrochloride
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Overview
Description
Ethyl 4-(benzyloxyamino)butyrate hydrochloride: is an organic compound that belongs to the class of esters and amines It is characterized by the presence of an ethyl ester group, a benzyloxyamino group, and a butyrate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(benzyloxyamino)butyrate hydrochloride typically involves the following steps:
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Formation of Ethyl 4-bromobutyrate: : This can be achieved by reacting butyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl butyrate. The ethyl butyrate is then brominated using phosphorus tribromide to yield ethyl 4-bromobutyrate.
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Nucleophilic Substitution Reaction: : Ethyl 4-bromobutyrate is then reacted with benzyloxyamine in the presence of a base such as sodium hydroxide. This nucleophilic substitution reaction results in the formation of Ethyl 4-(benzyloxyamino)butyrate.
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Formation of Hydrochloride Salt: : The final step involves the conversion of Ethyl 4-(benzyloxyamino)butyrate to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Ethyl 4-(benzyloxyamino)butyrate hydrochloride can undergo oxidation reactions, particularly at the benzyloxyamino group, leading to the formation of corresponding nitroso or nitro derivatives.
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Reduction: : The compound can be reduced to form primary amines or alcohols, depending on the specific conditions and reagents used.
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Substitution: : The ester group in this compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Primary amines or alcohols.
Substitution Products: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(benzyloxyamino)butyrate hydrochloride has several applications in scientific research:
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Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
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Medicinal Chemistry: : The compound is investigated for its potential as a prodrug, where it can be metabolized in the body to release active therapeutic agents.
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Biochemical Studies: : It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
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Industrial Applications: : The compound is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism by which Ethyl 4-(benzyloxyamino)butyrate hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as a prodrug, where it is metabolized to release an active drug that interacts with specific molecular targets such as enzymes or receptors. The benzyloxyamino group can participate in hydrogen bonding and other interactions that enhance the binding affinity to these targets.
Comparison with Similar Compounds
Ethyl 4-(benzyloxyamino)butyrate hydrochloride can be compared with other similar compounds such as:
Ethyl 4-aminobutyrate hydrochloride: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.
Ethyl 4-(methoxyamino)butyrate hydrochloride: Contains a methoxy group instead of a benzyloxy group, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 4-(phenylmethoxyamino)butanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-2-16-13(15)9-6-10-14-17-11-12-7-4-3-5-8-12;/h3-5,7-8,14H,2,6,9-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEODXZWCTUQGKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNOCC1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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